

Spectroscopic and Synthetic Profile of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclopropyl 4-fluorobenzamide*

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for N-Cyclopropyl-4-fluorobenzamide. The information presented herein is intended to support research and development activities by providing key data points and methodologies for the synthesis and characterization of this compound. While experimental data for this specific molecule is not readily available in published literature, this guide offers predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds.

Chemical Identity

Property	Value
Chemical Name	N-Cyclopropyl-4-fluorobenzamide
CAS Number	88229-16-7[1]
Molecular Formula	C ₁₀ H ₁₀ FNO[1]
Molecular Weight	179.19 g/mol [1]
Melting Point	118-119 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Cyclopropyl-4-fluorobenzamide. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to structurally related molecules.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.80	dd	8.5, 5.5	2H, Ar-H (ortho to C=O)
~7.10	t	8.5	2H, Ar-H (ortho to F)
~6.20	br s	-	1H, NH
~2.90	m	-	1H, Cyclopropyl-CH
~0.85	m	-	2H, Cyclopropyl-CH ₂
~0.60	m	-	2H, Cyclopropyl-CH ₂

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~166.0	C=O
~164.0 (d, $^1\text{JCF} \approx 250$ Hz)	C-F
~131.0 (d, $^4\text{JCF} \approx 3$ Hz)	Ar-C (ipso to C=O)
~129.5 (d, $^3\text{JCF} \approx 9$ Hz)	Ar-CH (ortho to C=O)
~115.5 (d, $^2\text{JCF} \approx 22$ Hz)	Ar-CH (ortho to F)
~23.0	Cyclopropyl-CH
~6.5	Cyclopropyl-CH ₂

Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ -110	Ar-F

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, sharp	N-H stretch
~3080	Medium	Aromatic C-H stretch
~3010	Medium	Cyclopropyl C-H stretch
~1640	Strong	C=O stretch (Amide I)
~1600, ~1500	Medium-Strong	Aromatic C=C stretches
~1540	Medium	N-H bend (Amide II)
~1230	Strong	C-F stretch
~850	Strong	p-disubstituted benzene C-H bend

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment
179	High	$[\text{M}]^+$ (Molecular Ion)
123	High	$[\text{M} - \text{C}_3\text{H}_4\text{N}]^+$ (Loss of cyclopropylamine radical)
95	Medium	$[\text{C}_6\text{H}_4\text{F}]^+$ (Fluorophenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide. These protocols are based on standard laboratory procedures.

Synthesis of N-Cyclopropyl-4-fluorobenzamide

This procedure describes the synthesis via the reaction of 4-fluorobenzoyl chloride with cyclopropylamine.

Materials:

- 4-fluorobenzoyl chloride
- Cyclopropylamine
- Triethylamine (Et_3N) or Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of cyclopropylamine (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford N-Cyclopropyl-4-fluorobenzamide as a solid.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of N-Cyclopropyl-4-fluorobenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H).
- Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard. For ¹⁹F NMR, an external reference like CFCl₃ (δF = 0 ppm) can be used.

3.2.2. Infrared (IR) Spectroscopy

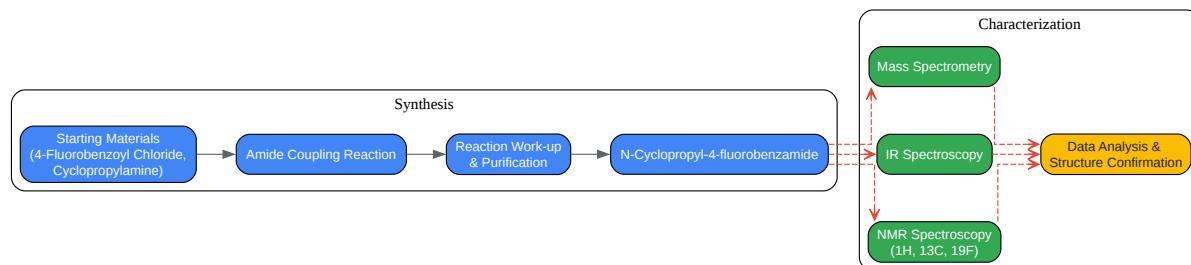
- Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
- Record the spectrum over a typical range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

- Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of N-Cyclopropyl-4-fluorobenzamide.



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Caption: Workflow for the synthesis and spectroscopic characterization of N-Cyclopropyl-4-fluorobenzamide.

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References

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Cyclopropyl-4-fluorobenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350977#spectroscopic-data-for-n-cyclopropyl-4-fluorobenzamide>

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